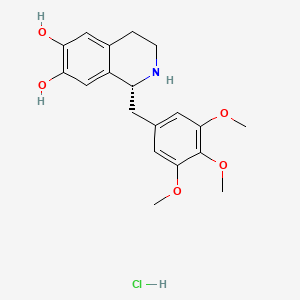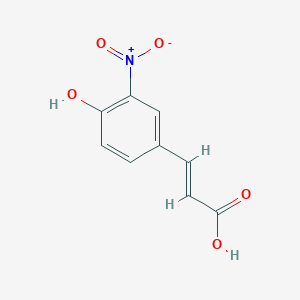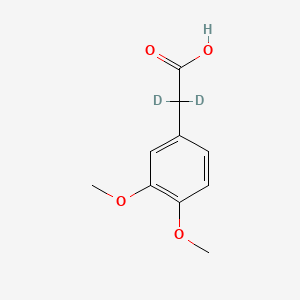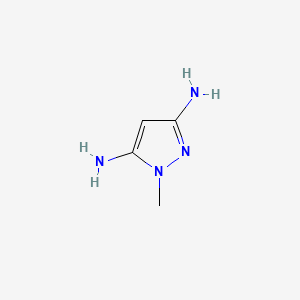![molecular formula C14H12N2O B579747 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine CAS No. 17288-54-9](/img/structure/B579747.png)
5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The synthesis pathway for similar compounds often involves the protection of the carboxylic acid group, followed by the coupling of the protected acid with the amine group.
Molecular Structure Analysis
The molecular structure of similar compounds like “2-(Benzyloxy)pyridine” has a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-(Benzyloxy)pyridine” include a molecular formula of CHNO, an average mass of 185.222 Da, and a monoisotopic mass of 185.084061 Da .
Scientific Research Applications
Analgesic and Anti-inflammatory Activities : Compounds related to 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine, such as 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, have shown significant analgesic and anti-inflammatory activities. These properties are linked to the steric and hydrogen-bonding characteristics of the benzoyl substituents in these compounds (Muchowski et al., 1985).
Anticancer Agents : Some pyrrolyl-pyridine derivatives have demonstrated potential as anticancer agents. Compounds like 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine showed significant activity against human cervical cancer cell lines, and others were active against breast cancer cell lines (Mallisetty et al., 2023).
Cytotoxicity against Cancer Cells : Certain derivatives, such as 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones, have shown cytotoxicity against various cancer cell lines, including breast, lung, and CNS cancer cells (Chen et al., 2003).
Antimicrobial Evaluation : Novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and shown to possess antibacterial and antifungal properties (Elgemeie et al., 2017).
Synthesis of N-Heterocyclic Compounds : Efficient synthesis methods for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues have been developed, indicating their potential in organic synthesis and pharmaceutical applications (Nechayev et al., 2013).
Novel Multi-Component Syntheses : A novel multi-component synthesis method has been developed for 5-aminooxazole and pyrrolo[3,4-b]pyridin-5-one, showcasing the versatility of these compounds in organic synthesis (Janvier et al., 2002).
Safety and Hazards
Safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) , a key enzyme involved in nerve signal transmission, and to interact with HIV-1 integrase , an enzyme crucial for the life cycle of HIV .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets throughhydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target proteins.
Biochemical Pathways
Related compounds have been shown to affect thecholinergic pathway by inhibiting AChE , and the HIV replication pathway by inhibiting HIV-1 integrase .
Pharmacokinetics
Similar compounds have been predicted to have drug-like properties and to be within the drug-likeness range .
Result of Action
Similar compounds have shownantioxidant potential and the ability to chelate metal ions . They have also demonstrated anti-HIV-1 activities in cell-based assays .
properties
IUPAC Name |
5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXHZKWAPDZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676854 |
Source


|
| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17288-54-9 |
Source


|
| Record name | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/no-structure.png)




![2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579680.png)


